molecular formula C10H13NO2 B2932154 Methyl 2-(3-aminophenyl)propanoate CAS No. 76980-62-6

Methyl 2-(3-aminophenyl)propanoate

Cat. No.: B2932154
CAS No.: 76980-62-6
M. Wt: 179.219
InChI Key: QEQSJQDSJSIAPG-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)propanoate is an aromatic ester compound characterized by a propanoate backbone substituted with a 3-aminophenyl group at the second carbon and a methyl ester group at the terminal position. For instance, methyl esters of substituted phenylpropanoates are frequently explored as prodrugs due to their enhanced bioavailability and metabolic stability compared to their carboxylic acid counterparts .

Properties

IUPAC Name

methyl 2-(3-aminophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSJQDSJSIAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76980-62-6
Record name methyl 2-(3-aminophenyl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using hydrogen gas and palladium catalysts due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-(3-aminophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(3-aminophenyl)propanoate with its closest structural analogs, focusing on substituent positions, functional groups, and biological activity.

Methyl 2-(3-benzoylphenyl)propanoate

  • Structure: Differs by replacing the 3-amino group with a 3-benzoyl group.
  • Activity : Demonstrated superior anti-inflammatory activity among ketoprofen prodrugs in a study comparing methyl, propyl, and benzyl esters. Its enhanced lipophilicity likely improves membrane permeability .
  • Key Data: Property Methyl 2-(3-benzoylphenyl)propanoate this compound Bioactivity (vs. ketoprofen) 98% efficacy Not reported LogP ~3.2 (estimated) ~1.8 (predicted)

Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6)

  • Structure: Positional isomer with the amino group at the para position instead of meta.
  • However, its similarity score to this compound is 1.00, indicating identical functional groups but distinct spatial arrangements .
  • Applications : Used in synthesizing intermediates for antidepressants and neuroactive agents.

Methyl 2-(2-aminophenyl)acetate (CAS 35613-44-6)

  • Structure: Shorter backbone (acetate vs. propanoate) with an ortho-aminophenyl group.
  • Activity : Lower similarity score (0.89) due to reduced steric bulk and altered electronic effects. Ortho-substitution often decreases metabolic stability compared to meta-substituted analogs .

3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)

  • Structure : Methoxy group at the ortho position and a carboxylic acid instead of a methyl ester.
  • Properties: The carboxylic acid group increases polarity (LogP ~1.2), reducing cell permeability but enhancing water solubility. Methoxy substitution confers antioxidant properties, unlike the amino group’s nucleophilic reactivity .

Substituent Position Effects

  • Meta vs. Para Amino Groups: Meta-substitution (as in this compound) provides balanced electronic effects for enzyme interactions, while para-substitution may favor planar binding to aromatic receptors.
  • Ortho Substituents : Introduce steric clashes, reducing binding affinity but increasing metabolic resistance in some cases .

Functional Group Impact

  • Methyl Ester vs. Carboxylic Acid: Esters (e.g., this compound) exhibit higher lipophilicity, enhancing blood-brain barrier penetration. Acids (e.g., 3-(2-Methoxyphenyl)propanoic acid) are more soluble but require active transport for absorption .

Biological Activity

Methyl 2-(3-aminophenyl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological interactions, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a propanoate group linked to a phenyl ring with an amino substituent at the meta position. This unique structural arrangement allows for specific interactions with biological targets, influencing its pharmacological properties.

Molecular Formula: C10H13NO2
Molecular Weight: 181.22 g/mol
CAS Number: 35418-08-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This interaction can either inhibit or activate enzymatic reactions, depending on the target enzyme's nature and the compound's conformation.
  • Receptor Binding : The compound may also act as a ligand for specific receptors, influencing signaling pathways associated with inflammation and pain modulation .
  • Hydrolysis : The ester functionality can undergo hydrolysis in biological systems, releasing the active aminophenylpropanoic acid, which may further engage with biological pathways.

Biological Activity and Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

  • Anti-inflammatory Effects : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .
  • Analgesic Properties : The ability to modulate pain pathways through receptor interaction positions this compound as a potential analgesic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(3-aminophenyl)propanoateAmino group at para positionPotential anti-inflammatory activity
Methyl 3-(4-aminophenyl)propanoateAmino group at ortho positionAnalgesic effects
Ethyl 3-(3-nitrophenyl)propanoateNitro group instead of aminoAntimicrobial properties

This table illustrates how variations in the position of functional groups can significantly influence the biological activity of related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced inflammation in animal models by inhibiting specific inflammatory cytokines .
  • Analgesic Properties Investigation : Research conducted by Nicholoff et al. indicated that this compound could alleviate pain responses in neuropathic pain models, suggesting its potential as an analgesic agent .
  • Enzyme Interaction Studies : Investigations into its mechanism revealed that this compound could inhibit cyclooxygenase (COX) enzymes, thus contributing to its anti-inflammatory effects.

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